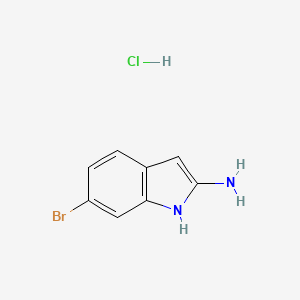

2-Amino-6-bromoindole hydrochloride

Description

Properties

IUPAC Name |

6-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANJIUUCPNPHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Amino 6 Bromoindole Hydrochloride

Intrinsic Reactivity of the Indole (B1671886) Nucleus in Functionalized Systems

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. Its reactivity is characterized by a high electron density, particularly at the C3 position, making it susceptible to electrophilic attack. The presence of substituents, such as the amino group at C2 and the bromine atom at C6 in the title compound, further modulates this intrinsic reactivity.

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. masterorganicchemistry.com The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com In unsubstituted indole, the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net This preference is attributed to the ability of the nitrogen atom to stabilize the positive charge in the intermediate through resonance.

The presence of substituents significantly influences the regioselectivity and rate of EAS reactions. total-synthesis.com Electron-donating groups (EDGs) activate the ring, increasing its nucleophilicity and reaction rate, while electron-withdrawing groups (EWGs) have the opposite effect. total-synthesis.com For instance, the bromination of 3-substituted indoles can lead to the formation of 3-bromoindolenines, which can then rearrange to place the bromine on the benzene (B151609) ring. clockss.org The position of this migration is influenced by the nature of the substituent at the C2 position. clockss.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Typical Reagents |

| Halogenation | Br⁺, Cl⁺ | Br₂, Cl₂ with a Lewis acid (e.g., FeBr₃, AlCl₃) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ |

| Sulfonation | SO₃ | H₂SO₄, SO₃ |

| Friedel-Crafts Acylation | RCO⁺ | Acyl halide or anhydride (B1165640) with a Lewis acid |

| Friedel-Crafts Alkylation | R⁺ | Alkyl halide with a Lewis acid |

This table summarizes key electrophilic aromatic substitution reactions applicable to aromatic systems like indole. masterorganicchemistry.comtotal-synthesis.com

While the indole ring itself is electron-rich and primarily undergoes electrophilic substitution, certain positions can exhibit nucleophilic character, particularly after modification or in specific reaction contexts. Nucleophilic addition reactions typically involve the attack of a nucleophile on an electrophilic center, leading to the breaking of a pi bond. wikipedia.org

In the context of functionalized indoles, the amino group at the C2 position of 2-amino-6-bromoindole hydrochloride introduces significant nucleophilic character. This primary amine can readily participate in reactions with various electrophiles. For example, 2-aminoindoles can react with carbonyl compounds, alkyl halides, and acylating agents. researchgate.net The exocyclic amino group can also be a key reactive site for building more complex heterocyclic systems. researchgate.net

Furthermore, the indole nitrogen can act as a nucleophile, particularly after deprotonation. N-alkylation and N-acylation are common transformations. The reactivity of the indole nitrogen is, however, influenced by the electronic nature of the substituents on the ring. The presence of the electron-withdrawing bromine atom at C6 can decrease the nucleophilicity of the indole nitrogen to some extent.

Influence of the Bromine Substituent on Electronic and Steric Properties

Halogens, such as bromine, are unique substituents in the context of electrophilic aromatic substitution because they are deactivating yet ortho-, para-directing. The deactivating nature arises from the inductive effect (-I), where the electronegative bromine atom withdraws electron density from the aromatic ring, making it less nucleophilic and slower to react with electrophiles. nih.gov

Conversely, the bromine atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This resonance effect partially counteracts the inductive withdrawal and is responsible for directing incoming electrophiles to the ortho and para positions relative to the bromine. In 2-amino-6-bromoindole, this would influence the reactivity of the benzene portion of the indole ring. Studies on other brominated indoles have shown that the position of bromination can significantly impact the compound's biological activities, suggesting a direct link between the electronic modulation by bromine and the molecule's function. mdpi.com

The bromine atom at the C6 position can sterically hinder the approach of reagents to the adjacent C5 and C7 positions on the benzene ring. nih.gov This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered positions.

The carbon-bromine bond at the C6 position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. mdpi.comlibretexts.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The C-Br bond in 6-bromoindoles is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. researchgate.net This allows for the coupling of a wide variety of partners, including boronic acids (Suzuki coupling), organotin compounds (Stille coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). The reactivity of the C-Br bond in these reactions can be influenced by the other substituents on the indole ring. The electron-donating amino group at C2 can enhance the electron density of the ring, potentially affecting the rate of oxidative addition.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoborane (e.g., R-B(OH)₂) | C-C |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

| Heck Coupling | Alkene | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

This table highlights several prominent palladium-catalyzed cross-coupling reactions that can be utilized to functionalize the C-Br bond in this compound. mdpi.comlibretexts.orglibretexts.org

Transformations Involving the C-2 Amino Group

The primary amino group at the C-2 position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse array of fused and substituted indole derivatives.

The C-2 amino group of 2-amino-6-bromoindole can readily undergo acylation and alkylation reactions, common transformations for primary amines.

Acylation: Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. nih.gov To achieve selective acylation at the C-2 amino group in the presence of other reactive sites, such as the N-1 position of the indole ring, careful control of reaction conditions is necessary. Under acidic conditions, the amino group can be protonated, which prevents it from being acylated, a strategy used to achieve chemoselectivity. nih.gov Friedel-Crafts acylation is a powerful method for preparing aryl-keto derivatives. nih.gov

Alkylation: Alkylation of the C-2 amino group can be achieved using alkyl halides or other alkylating agents. However, a common challenge in the alkylation of aminoindoles is controlling the regioselectivity, as alkylation can also occur at the N-1 position of the indole ring. researchgate.net Studies on related 2,3-disubstituted indoles have shown that reaction parameters such as the choice of catalyst, solvent, and temperature are crucial for directing the alkylation to either the N-1 or C-6 position. acs.org While specific studies on the C-2 amino group alkylation of 2-amino-6-bromoindole are limited, the general principles of amine alkylation suggest that over-alkylation to form secondary and tertiary amines is possible and requires controlled stoichiometry of the alkylating agent.

| Reaction Type | Reagent Class | Product Type | Key Considerations |

| Acylation | Acyl Halides, Anhydrides | Amides | Chemoselectivity (C-2 vs. N-1), pH control |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Regioselectivity (C-2 vs. N-1), Control of over-alkylation |

The primary amino group at C-2 allows for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org

The general mechanism proceeds through a carbinolamine intermediate. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org The formation of imines is a reversible process, and the resulting imines can be hydrolyzed back to the amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.com These imine derivatives are valuable intermediates for further functionalization or for the synthesis of heterocyclic systems. For example, the condensation of 2-aminothiophenols with carbonyl compounds is a well-known route to 2-substituted benzothiazoles. nih.gov

| Carbonyl Compound | Catalyst | Product |

| Aldehyde (R'-CHO) | Acid (e.g., H+) | Imine (Schiff Base) |

| Ketone (R'-CO-R'') | Acid (e.g., H+) | Imine (Schiff Base) |

| 2,4-Dinitrophenylhydrazine | Acid (e.g., H+) | 2,4-Dinitrophenylhydrazone |

This table represents the general reactivity of primary amines with carbonyl compounds, which is applicable to 2-amino-6-bromoindole. libretexts.orglibretexts.org

The bifunctional nature of 2-amino-6-bromoindole, possessing both a nucleophilic amino group and reactive sites on the indole ring, makes it a suitable substrate for intramolecular cyclization and annulation reactions to construct fused heterocyclic systems. wikipedia.org Annulation refers to the construction of a new ring onto a molecule. wikipedia.org

These transformations often involve derivatizing the C-2 amino group with a reagent that contains a second electrophilic or reactive site, which can then react with the N-1 or C-3 position of the indole ring. For instance, a [3+2] annulation strategy involving nitroalkenes can be used to synthesize five-membered nitrogen heterocycles. chim.it Another approach involves the reaction with β-amino alcohols/thiols/amines with vinyl onium salts to prepare morpholines, thiomorpholines, and piperazines. bris.ac.uknih.gov

However, the regiochemical outcome of such reactions can be complex. In a study on the N-Heterocyclic Carbene (NHC)-catalyzed annulation of various aminoindoles with α-bromocinnamic aldehydes, it was found that while 5- and 7-aminoindoles provided the expected annulation products, the use of 6-aminoindole (B160974) predominantly resulted in the formation of an amidation product. nih.gov This suggests that the position of the amino group on the benzene ring significantly influences the reaction pathway, a critical consideration for the reactivity of 2-amino-6-bromoindole.

| Annulation Strategy | Reactant Partner | Resulting Heterocycle | Reference |

| NHC-Catalyzed Annulation | α-Bromocinnamic Aldehydes | Fused Lactams | nih.gov |

| [3+2] Annulation | Nitroalkenes | Fused Pyrroles/Imidazoles | chim.it |

| Vinyl Onium Salt Annulation | β-Amino Alcohols | Morpholines | bris.ac.uknih.gov |

| Intramolecular Reductive Cyclization | - | Azaoxindoles | researchgate.net |

Regio- and Stereoselective Functionalization of this compound

Achieving regio- and stereoselectivity in the functionalization of the 2-amino-6-bromoindole scaffold is paramount for the synthesis of complex, biologically active molecules. This control allows for the precise modification of the indole core, leading to specific isomers with desired properties.

The outcome of reactions on the indole nucleus can be steered by the judicious choice of catalyst and reaction conditions. Directing groups and specialized catalytic systems are often employed to achieve high regioselectivity.

For example, rhodium-catalyzed C-H functionalization at the C-7 position of indoles has been achieved using an N-pivaloyl directing group. nih.gov Furthermore, base-controlled rhodium(III)-catalyzed reactions of 2-arylindoles with α-chloro ketones can be directed towards either C-H alkylation or annulation simply by switching the base from NaOAc to NaHCO₃. acs.org In other systems, indium(III) catalysts have been used to mediate regiodivergent C-6 and N-1 alkylations of indoles, with the solvent playing a critical role in determining the product distribution. acs.org N-Heterocyclic carbene (NHC) catalysts have also proven effective in controlling the regioselectivity in the annulation of aminoindoles. nih.gov These examples underscore the power of catalyst and condition optimization in directing the functionalization of the indole scaffold.

| Catalytic System | Reaction Type | Position Functionalized | Control Element |

| Rhodium(III) / NaOAc | C-H Alkylation | C-3 | Base |

| Rhodium(III) / NaHCO₃ | Annulation | C-2/C-3 | Base |

| Indium(III) / Toluene | Alkylation | C-6 | Solvent |

| Indium(III) / THF | Alkylation | N-1 | Solvent |

| Iridium / Chiral Ligand | Allylic Alkylation | C-7 | Directing Group/Ligand |

This table illustrates catalyst control on related indole systems. acs.orgacs.orgacs.org

The development of enantioselective methods to construct chiral indole-containing molecules is a significant area of research, driven by the prevalence of such motifs in natural products and pharmaceuticals. nih.gov Asymmetric catalysis provides a powerful tool to generate stereogenic centers with high enantiomeric purity.

Several strategies have been developed for the enantioselective functionalization of indoles:

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHC catalysts have been successfully used for the enantioselective annulation of aminoindoles with α-bromocinnamic aldehydes, affording chiral annulated indoles with high enantiomeric excess. nih.gov

Transition Metal Catalysis: Iridium-catalyzed enantioselective C-7 allylic alkylation of 4-aminoindoles has been reported, demonstrating that direct functionalization of the benzene ring of an aminoindole can be achieved with high regio- and enantioselectivity. acs.org Enantioselective radical reactions catalyzed by transition metals are also emerging as a powerful tool. mdpi.com

Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, can be used to catalyze enantioselective reactions. For instance, they have been employed in the enantioselective synthesis of pyrroloindolines from tryptamines, including halogenated derivatives, through the stabilization of radical cation intermediates. nih.govnih.gov

These methods often rely on creating a chiral environment around the substrate, allowing the reaction to proceed preferentially along one stereochemical pathway. msu.edu The presence of the bromo-substituent on the 2-aminoindole core can influence the electronic properties and steric environment, which in turn can affect the efficiency and selectivity of these catalytic processes.

| Catalytic Approach | Reaction Type | Chiral Product | Reference |

| Chiral NHC Organocatalysis | [3+3] Annulation | Chiral Fused Indoles | nih.gov |

| Iridium/Chiral Ligand | Allylic Alkylation | Chiral C7-Alkylated Indoles | acs.org |

| Chiral Brønsted Acid | Radical Cyclization | Chiral Pyrroloindolines | nih.gov |

| Tin(IV)/Chiral Ligand | Formal (3+2) Cycloaddition | Chiral Pyrroloindolines | nih.gov |

Strategic Utility of 2 Amino 6 Bromoindole Hydrochloride in Advanced Chemical Synthesis

The Role as a Versatile Synthetic Building Block

The inherent reactivity of the indole (B1671886) nucleus, coupled with the specific functionalities of the amino and bromo groups, positions 2-amino-6-bromoindole hydrochloride as a multifaceted building block for organic chemists. This versatility enables its application in diverse areas of synthetic chemistry, from the creation of intricate molecular frameworks to the generation of large compound libraries for drug discovery and chemical biology.

The 2-amino-6-bromoindole scaffold serves as an excellent starting point for the synthesis of complex heterocyclic systems. The amino group can participate in various condensation and cyclization reactions, while the bromine atom offers a handle for cross-coupling reactions, enabling the fusion of additional rings onto the indole core.

A notable application of bromoindoles is in the synthesis of thieno[2,3-b]indoles, a class of compounds with significant biological activities and applications in materials science. nih.gov The synthesis can proceed through various pathways, including the reaction of indole-2-thiones with α-haloketones. Although not explicitly starting from the 2-amino variant, the general strategy highlights the utility of the bromoindole core. For instance, the reaction of a substituted indolin-2-thione with an α-bromoketone in the presence of a base like triethylamine (B128534) can efficiently yield the corresponding thieno[2,3-b]indole derivative. researchgate.net

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Substituted Indolin-2-thione | α-Bromoketone | Thieno[2,3-b]indole | Cyclocondensation |

| 6-Bromoindole (B116670) | Sulfur, Alkyne | Thieno[2,3-b]indole | Metal-free cyclization |

The presence of the amino group in this compound offers additional synthetic routes. For example, it can be diazotized and subsequently coupled with various nucleophiles to introduce a wide range of substituents at the 2-position, further expanding the accessible chemical space of complex heterocycles.

Many natural products possess an indole core, and the ability to functionalize this scaffold is crucial for the synthesis of their analogs and derivatives. This compound provides a valuable platform for this purpose, allowing for modifications at both the amino and bromo positions to explore structure-activity relationships.

Bromoindole derivatives are themselves found in nature. For instance, 6-bromo-5-hydroxyindole, 6-bromo-4,5-dihydroxyindole, and 6-bromo-4,7-dihydroxyindole have been isolated from the muricid gastropod Drupella fragum. nih.gov The synthesis of analogs of these natural products can be envisioned starting from a suitably functionalized bromoindole.

Furthermore, the 6-bromoindole scaffold is a key component in the synthesis of various bioactive compounds. For example, it serves as a starting material for the preparation of tertiary butyl 2-(6-bromo-1H-indol-3-yl) ethyl carbamate, a compound with widespread use in pharmaceutical chemistry. nih.gov

| Starting Material | Key Reaction Steps | Final Product | Application |

| 6-Bromoindole | Friedel-Crafts, Amidation, Reduction, Boc-protection | tert-Butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate | Pharmaceutical Intermediate |

| 6-Bromoindole | N-alkylation with ethyl bromoacetate, hydrolysis | 2-(6-Bromo-1H-indol-1-yl)acetic acid | Precursor for enzyme inhibitors |

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.orgnih.gov The this compound scaffold is well-suited for DOS due to its two distinct points of diversification.

The amino group can be acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents. Simultaneously, the bromine atom can be subjected to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce different aryl, heteroaryl, or alkyl groups. This dual functionalization allows for the combinatorial synthesis of large libraries of compounds based on the indole core.

The general principle of DOS involves starting with a common core and applying a series of branching reaction pathways to generate a collection of molecules with diverse skeletons and stereochemistry. cam.ac.ukamazonaws.com The 2-amino-6-bromoindole core can be elaborated using such strategies to explore vast regions of chemical space in the search for new bioactive compounds.

Applications in the Development of Functional Molecules

Beyond its role as a synthetic building block for complex structures, this compound is a valuable precursor for the development of functional molecules with specific properties, such as advanced organic materials and compounds for agrochemical and dyestuff research.

Indole derivatives have gained significant attention as components of organic electronic materials due to their electron-rich nature and ability to participate in π-π stacking interactions. goettingen-research-online.de The functionalization of the indole core allows for the fine-tuning of its electronic properties, making it a versatile component in the design of organic semiconductors, photoactuators, and fluorescent probes.

Triindole-based organic semiconductors, for example, have shown promise as high-mobility π-type materials. csic.es The ability to functionalize the indole units is key to controlling the molecular packing and electronic properties of these materials. While not specifically mentioning the 2-amino-6-bromo derivative, the principle of tuning the properties through substitution is directly applicable. The amino group can act as an electron-donating group, while the bromine can be replaced with other functional groups to modulate the HOMO-LUMO gap and charge transport characteristics.

| Indole Derivative Type | Potential Application | Key Property |

| Triindole Systems | Organic Semiconductors | High hole mobility |

| Functionalized Indoles | Organic Photoactuators | Photo-induced motion |

| Donor-Acceptor Indoles | Fluorescent Probes | Environment-sensitive emission |

The indole scaffold is present in many agrochemicals, and the development of new derivatives is an active area of research. Bromoindoles, in particular, can serve as intermediates in the synthesis of herbicidal and fungicidal compounds. For instance, certain indole-3-carboxylic acid derivatives have been investigated as potential herbicides. chemimpex.com

In the field of dyestuffs, aromatic amines are fundamental building blocks for the synthesis of azo dyes. unb.cayoutube.comcuhk.edu.hk The diazotization of an aromatic amine followed by coupling with a suitable aromatic partner is a classic method for producing a wide range of colors. nih.govresearchgate.netekb.eg this compound, with its primary amino group, is a potential candidate for the synthesis of novel azo dyes. The presence of the bromoindole core could impart unique chromophoric properties and potentially enhance the dye's affinity for certain fabrics or materials.

The general reaction for the formation of an azo dye is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Here, Ar-NH₂ would be 2-amino-6-bromoindole. The coupling partner, Ar'-H, could be a variety of electron-rich aromatic compounds, leading to a diverse range of azo dyes with potentially interesting colors and properties.

Computational and Theoretical Chemistry Studies on 2 Amino 6 Bromoindole Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. These methods are instrumental in understanding the intrinsic electronic characteristics that govern the behavior of 2-Amino-6-bromoindole hydrochloride.

Density Functional Theory (DFT) for Molecular and Transition State Geometries

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. nih.gov By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the accurate calculation of molecular geometries, including bond lengths and angles, as well as the geometries of high-energy transition states. nih.gov

For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to determine the optimized molecular structure. nih.gov These calculations would reveal the precise bond lengths between the atoms of the indole (B1671886) ring, the amino group, and the bromine substituent, as well as the spatial arrangement of the atoms. The protonation of the 2-amino group in the hydrochloride salt would be a key feature to model, as it significantly influences the electronic distribution and geometry of the molecule. The calculated geometric parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N (amino) | 1.35 | - |

| C6-Br | 1.90 | - |

| N1-C2 | 1.38 | - |

| C2-C3 | 1.40 | - |

| C5-C6 | 1.39 | - |

| C6-C7 | 1.39 | - |

| C3a-C7a | 1.41 | - |

| N-C2-N(H3+) | - | 121.0 |

| C5-C6-Br | - | 120.5 |

| C7-C6-Br | - | 119.8 |

Note: This table presents hypothetical data based on typical values for similar structures and is for illustrative purposes.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the indole ring and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, would likely be distributed over the aromatic system, with potential contributions from the bromine atom. The protonation of the amino group would lower the energy of the HOMO, making the molecule less nucleophilic than its free base counterpart.

Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Chemical Potential (μ) | -4.15 |

| Hardness (η) | 2.65 |

| Electrophilicity (ω) | 3.25 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the investigation of intermolecular interactions and the prediction of macroscopic properties.

Investigation of Intermolecular Interactions and Recognition

The biological activity and material properties of a compound are often dictated by its interactions with other molecules, such as proteins or other small molecules. Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target receptor. semanticscholar.org In the context of this compound, docking studies could be employed to investigate its potential binding to biological targets, such as enzymes or receptors. These studies would reveal the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex.

Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions over time, offering insights into the stability of the binding and the conformational changes that may occur upon binding.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. mdpi.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov The predicted spectra can be compared with experimental data to confirm the structure of the compound.

Furthermore, the vibrational frequencies (IR and Raman spectra) can be calculated using DFT. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. mdpi.com Similarly, NMR chemical shifts can be predicted, which is a powerful tool for structure elucidation.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Amino-6-bromoindole

| Spectroscopic Technique | Predicted λmax (nm) / δ (ppm) | Experimental λmax (nm) / δ (ppm) |

| UV-Vis | 285, 220 | 288, 225 |

| 1H NMR (DMSO-d6) | δ 11.0 (NH), 7.5 (H7), 7.2 (H4), 7.0 (H5), 6.5 (H3) | δ 11.1 (NH), 7.6 (H7), 7.3 (H4), 7.1 (H5), 6.4 (H3) |

| 13C NMR (DMSO-d6) | δ 145 (C2), 135 (C7a), 125 (C3a), 122 (C4), 120 (C5), 115 (C6), 112 (C7), 100 (C3) | δ 146 (C2), 136 (C7a), 126 (C3a), 123 (C4), 121 (C5), 116 (C6), 113 (C7), 101 (C3) |

Note: This table presents hypothetical data for illustrative purposes, based on the free base 2-Amino-6-bromoindole.

Structure-Activity/Reactivity Relationship Studies (SAR/SRR)

Structure-Activity Relationship (SAR) and Structure-Reactivity Relationship (SRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational methods play a crucial role in these studies by providing quantitative descriptors of molecular properties.

For a series of 2-amino-6-bromoindole derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. researchgate.netnih.gov These models use statistical methods to establish a mathematical relationship between the biological activity (e.g., inhibitory concentration) and a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). semanticscholar.org

A QSAR study on 2-aminoindole derivatives might reveal, for instance, that the electron-withdrawing or -donating nature of substituents on the indole ring significantly influences their activity. semanticscholar.org The position and nature of the halogen substituent (e.g., bromine at position 6) could also be identified as a critical factor. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. nih.gov While specific QSAR/QSRR models for this compound are not extensively documented in publicly available literature, the principles of these models can be applied to understand its potential behavior. The development of such models would be a crucial step in rational drug design or materials science applications involving this scaffold.

A typical QSAR/QSRR study on this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as follows:

Topological descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like surface area and volume.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like lipophilicity (log P) and polarizability.

Once a set of descriptors is calculated for a series of related indole derivatives, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that predicts the activity or reactivity. tandfonline.comacs.org For instance, a QSAR study on a series of indeno[1,2-b]indole (B1252910) derivatives successfully developed a model to predict their inhibitory activity against the protein kinase CK2. nih.gov Similarly, a QSAR model for indole derivatives has been developed to predict their antifungal activity against Candida albicans. tandfonline.com

The table below illustrates the types of descriptors that would be relevant in a hypothetical QSAR/QSRR study of 2-Amino-6-bromoindole derivatives.

| Descriptor Category | Example Descriptors for 2-Amino-6-bromoindole | Potential Application in Modeling |

| Topological | Molecular Weight, Wiener Index, Kier & Hall Shape Indices | Correlating molecular size and shape with binding affinity or reactivity. |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Predicting reactivity, sites of electrophilic/nucleophilic attack, and interaction with polar environments. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Modeling membrane permeability, solubility, and bioavailability. |

It is important to note that the predictive power of a QSAR/QSRR model is highly dependent on the quality and diversity of the dataset used for its development and rigorous validation is essential. acs.org

Elucidation of Substituent Effects on Chemical Properties

The chemical properties of the indole ring are significantly influenced by the nature and position of its substituents. In 2-Amino-6-bromoindole, the amino group (-NH₂) at the 2-position and the bromine atom (-Br) at the 6-position exert distinct electronic effects. Computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding these effects. rsc.org

The amino group at the 2-position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the indole ring system through resonance. This has several consequences:

Increased Electron Density: The electron density of the indole ring is enhanced, particularly at the C3 position.

HOMO Energy: The energy of the Highest Occupied Molecular Orbital (HOMO) is raised, making the molecule more susceptible to oxidation. rsc.org

Reactivity: The increased nucleophilicity of the ring makes it more reactive towards electrophiles.

The bromine atom at the 6-position has a dual electronic effect. It is an electron-withdrawing group (EWG) through the inductive effect due to its high electronegativity. However, it can also act as a weak electron-donating group through resonance, by donating its lone pair electrons to the aromatic system. Generally, for halogens, the inductive effect dominates.

LUMO Energy: The electron-withdrawing nature of bromine tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Redox Potential: The presence of an electron-withdrawing group can influence the oxidation potential of the indole ring. rsc.org

Excited State Properties: Substituents are known to affect the optically active excited states of indoles, which is crucial for applications like fluorescent probes. nih.gov

Computational studies on substituted indoles have shown that the interplay of electron-donating and electron-withdrawing groups can fine-tune the electronic properties of the molecule. chemrxiv.orgchemrxiv.org A study on the electronic properties of substituted indoles highlighted that the HOMO-LUMO gap can be modulated by substituents, which in turn affects the molecule's photophysical properties. chemrxiv.org

The following table summarizes the predicted effects of the 2-amino and 6-bromo substituents on the electronic properties of the indole nucleus based on general principles of physical organic chemistry and findings from computational studies on related molecules.

| Property | Effect of 2-Amino Group (EDG) | Effect of 6-Bromo Group (EWG) | Combined Effect on 2-Amino-6-bromoindole |

| HOMO Energy | Increases | Decreases | The net effect will be a balance between the strong donating effect of the amino group and the withdrawing effect of the bromine. The HOMO is expected to be higher than in unsubstituted indole. |

| LUMO Energy | Small increase | Decreases | The LUMO energy is expected to be lower than in unsubstituted indole, primarily due to the bromine substituent. |

| HOMO-LUMO Gap | Decreases | Generally decreases | The gap is likely to be reduced compared to indole, potentially leading to a red-shift in the absorption spectrum. |

| Electron Density | Increases (especially at C3) | Decreases (inductive effect) | The ring will be activated towards electrophilic substitution, but the regioselectivity will be influenced by both groups. |

| Oxidation Potential | Decreases | Increases | The oxidation potential will be a function of the competing electronic effects of the two substituents. rsc.org |

Emerging Research Frontiers and Unaddressed Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes has driven significant innovation in the synthesis of indole (B1671886) derivatives. A key challenge lies in developing methods that are not only high-yielding but also operationally simple and environmentally benign.

Recent research has focused on one-pot synthesis protocols that minimize waste and purification steps. rsc.org A notable advancement is the development of a one-pot synthesis for diversely substituted 2-aminoindoles starting from simple anilines and ynamides. rsc.org This method involves a sequential gold(I)-catalyzed regioselective hydroamination followed by a copper(II)-mediated oxidative cyclization. rsc.org The protocol is lauded for its operational simplicity, robustness, and the use of readily available starting materials, making it a sustainable and practical approach. rsc.org

Furthermore, the principles of green chemistry are being actively applied to heterocycle synthesis. nih.gov Methodologies such as mechanochemistry (using high-speed ball milling) and the use of multicomponent reactions are being explored to reduce solvent use and energy consumption. nih.gov While not yet specifically documented for 2-Amino-6-bromoindole hydrochloride, these sustainable strategies represent a critical research direction for its future large-scale production.

| Green Methodologies | Mechanochemistry, multicomponent reactions. nih.gov | Reduced solvent usage, lower energy consumption. nih.gov | Shown to be advantageous over conventional thermal methods for related heterocycles. nih.gov |

Discovery of Novel Reactivity and Transformation Pathways

Understanding the reactivity of this compound is crucial for creating novel analogues and expanding its utility. The molecule possesses several reactive sites: the indole nitrogen, the C2-amino group, and the C6-bromo atom, each offering opportunities for distinct chemical transformations.

Research on the related 6-bromoindole (B116670) scaffold demonstrates its versatility as a synthetic building block. nih.gov The indole nitrogen can be readily alkylated, as shown in the synthesis of inhibitor NL1 where it is reacted with bromoacetic ester. nih.gov This provides a handle for attaching various side chains. The bromine atom at the C6 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.gov This allows for the introduction of aryl, heteroaryl, or other carbon-based substituents, significantly diversifying the core structure, as demonstrated in the synthesis of inhibitor NL3. nih.gov

Studies on related 2-aminoindoles show that the amino group can participate in further reactions. For example, 2-amino-6-nitroindoles have been shown to react with β-dicarbonyl compounds, indicating the potential for the amino group in 2-Amino-6-bromoindole to act as a nucleophile or be transformed into other functional groups. researchgate.net The exploration of these transformation pathways is an active area of research, aiming to unlock new chemical space and generate novel derivatives with unique biological properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major frontier in modern organic chemistry and pharmaceutical production. syrris.com Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and greater reproducibility compared to batch processes. syrris.com

Automated flow synthesis platforms are particularly powerful for generating libraries of compounds for high-throughput screening. syrris.com These systems can telescope multiple reaction steps, integrating synthesis with in-line analysis and purification, which drastically reduces development timelines. syrris.comnih.gov For a molecule like this compound, a flow-based approach could be used to systematically explore modifications at its reactive sites. For instance, a continuous stream of the indole core could be split and reacted with different coupling partners or alkylating agents in parallel, rapidly generating a library of analogues. nih.govnih.gov

While the specific application of flow chemistry to this compound is not yet widely published, the successful automated, multistep continuous-flow synthesis of other complex molecules, like deoxy-sugar donors, demonstrates the capability of this technology. nih.gov Implementing flow processes for indole synthesis would enable more efficient optimization and scale-up, accelerating the discovery of new drug candidates. syrris.comnih.gov

Exploration of Stereoselective Syntheses of Analogues

Many biological targets are chiral, meaning they interact differently with molecules depending on their three-dimensional shape. Therefore, the ability to control stereochemistry during the synthesis of 2-Amino-6-bromoindole analogues is of paramount importance for developing selective and potent therapeutic agents.

The indole scaffold is a common feature in complex, stereochemically rich natural products and synthetic molecules. Research in this area focuses on developing stereoselective methods to create specific isomers. One common approach is the use of rsc.orgsyrris.com-dipolar cycloaddition reactions. For example, the reaction of azomethine ylides, generated in situ from isatin (B1672199) derivatives and a chiral amino acid, with various dipolarophiles can produce highly complex di-spirooxindole analogues with excellent stereocontrol. nih.gov

Another strategy involves the oxidative cyclization of tryptophan derivatives. The stereoselective synthesis of hexahydropyrrolo[2,3-b]indole cores has been achieved through the oxidation of a protected L-tryptophan ester, demonstrating that the inherent chirality of a starting material can be used to direct the formation of new stereocenters. researchgate.net These methodologies provide a framework for the future design and synthesis of chiral analogues of 2-Amino-6-bromoindole, where the introduction of stereocenters could lead to improved biological activity and specificity.

Harnessing Computational Tools for De Novo Design and Optimization

Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating the discovery of new medicines. nih.gov These methods allow researchers to design and evaluate new molecules in silico before committing to their synthesis, saving significant time and resources.

For a scaffold like this compound, computational tools can be used in several ways. Molecular docking can predict how potential analogues might bind to a specific biological target, such as an enzyme or receptor. mdpi.com This is often followed by quantitative structure-activity relationship (3D-QSAR) modeling, which builds a statistical model correlating the structural features of a set of molecules with their biological activity. nih.gov Such models can then predict the activity of new, unsynthesized compounds and highlight which chemical modifications are most likely to improve potency. nih.gov

A more advanced frontier is de novo design, where algorithms build novel molecules from scratch based on the geometric and chemical constraints of a target's binding site. caver.cz Recent advances have combined machine learning with atomistic modeling to design highly active de novo enzymes, a principle that can be inverted to design potent small-molecule inhibitors. biorxiv.org By using the 2-Amino-6-bromoindole core as a starting fragment, these computational tools can explore vast chemical space to design novel, optimized derivatives with high predicted affinity and selectivity for a given biological target. caver.cznih.gov

Table 2: Overview of Computational Tools in Drug Design

| Tool/Method | Application | Purpose |

|---|---|---|

| Molecular Docking (e.g., GOLD, AutoDock) | Virtual Screening, Binding Mode Prediction | To predict the preferred orientation and binding affinity of a ligand to a target protein. mdpi.com |

| 3D-QSAR | Lead Optimization | To build a predictive model linking the 3D properties of molecules to their biological activity. nih.gov |

| Pharmacophore Modeling | Virtual Screening, De Novo Design | To identify the essential 3D arrangement of functional groups required for biological activity. nih.gov |

| De Novo Design (e.g., ROSETTA, Riff-Diff) | Novel Scaffold Generation | To design entirely new molecules or proteins with desired functions. caver.czbiorxiv.org |

| Molecular Dynamics (MD) Simulations | Stability Analysis | To simulate the movement of a ligand-protein complex over time to assess its stability. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.